molecular formula C19H22N4O5S B2551729 2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide CAS No. 897621-11-3

2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide

Cat. No.: B2551729
CAS No.: 897621-11-3
M. Wt: 418.47
InChI Key: VZWKOQUGOKJFQI-UHFFFAOYSA-N
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Description

2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a synthetic compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a phenylpiperazine group, a motif commonly found in ligands targeting neurological receptors . The nitro-aromatic component is a functional group often investigated for its potential role in redox chemistry and as a precursor in the synthesis of more complex molecules . This specific molecular architecture suggests potential utility as a building block in organic synthesis or as a candidate for high-throughput screening against biological targets. Researchers may explore its mechanism of action and binding affinity for various enzymes or receptors, such as sigma receptors or monoamine oxidases, based on the known profiles of structurally related compounds . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c24-19(17-8-4-5-9-18(17)23(25)26)20-10-15-29(27,28)22-13-11-21(12-14-22)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWKOQUGOKJFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide typically involves multiple steps One common method starts with the nitration of benzamide to introduce the nitro group This is followed by the sulfonylation of the intermediate product with a sulfonyl chloride derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenylpiperazine moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the phenylpiperazine moiety.

Scientific Research Applications

2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

2-Nitro Substitution vs. 4-Nitro Derivatives

The compound N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide () shares a benzamide backbone but differs in nitro positioning (4-nitro vs. 2-nitro). The 4-nitro group in the comparator compound creates distinct electronic effects, reducing steric hindrance compared to the 2-nitro group in the target molecule. This positional difference may alter binding interactions with target proteins, as seen in crystallographic studies showing varied torsion angles (e.g., C6—N1—C10—C9: 173.32° vs. C22—C23—C24—C19: 2.35°) .

Piperazine Substituents

  • Target Compound : 4-Phenylpiperazine (electron-rich aryl group).
  • Comparator : 2-Methoxyphenylpiperazine (methoxy enhances electron density ortho to the piperazine).
    The methoxy group in the comparator may improve solubility but reduce lipophilicity compared to the unsubstituted phenyl group in the target compound .

Linker and Terminal Groups

  • Target Compound : Ethylsulfonyl linker.
  • Comparator: Ethyl linker with a pyridyl group.

Physicochemical Properties

Property Target Compound N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide Rip-B () Rip-D ()
Molecular Weight Not reported 461.52 g/mol ~300 g/mol* ~300 g/mol*
Melting Point Not reported Not reported 90 °C 96 °C
Spectral Features Expected deshielding (2-nitro) Crystallographic a=11.480 Å, β=108.5°, Z=4 NMR in Tables 1–2 NMR in Tables 1–2

*Estimated based on molecular formula.

Pharmacological Implications

  • The sulfonyl group may enhance blood-brain barrier penetration .
  • Comparator (): The pyridyl group and 4-nitro substitution could favor kinase inhibition or adenosine receptor modulation, as seen in structurally related compounds .
  • Rip-B/Rip-D : Simpler benzamides with methoxy/hydroxy groups may exhibit antioxidant or anti-inflammatory activity .

Biological Activity

2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide core, a nitro group, and a sulfonamide linkage to a phenylpiperazine moiety, which contributes to its pharmacological properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. One significant mechanism involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in the brain. By inhibiting AChE, this compound increases the concentration of acetylcholine, enhancing synaptic transmission and potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Neuroprotective Effects : Due to its AChE inhibition, it may protect against cognitive decline.
  • Antitumor Activity : Preliminary studies suggest cytotoxic effects against various cancer cell lines.

Research Findings

Recent studies have evaluated the biological activity of this compound through various experimental approaches. Below are key findings from notable research:

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
MCF712.50
HepG217.82
P8153.25

These results indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Neuroprotective Studies

Research focusing on neuroprotective effects found that this compound significantly increased acetylcholine levels in neuronal cultures, suggesting its potential utility in treating conditions characterized by cholinergic deficits.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, administration of similar compounds resulted in improved cognitive function and reduced amyloid plaque formation.
  • Cancer Treatment Trials : Clinical trials assessing the efficacy of related sulfonamide compounds in combination therapies for cancer have shown promising results, with some patients experiencing significant tumor regression.

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